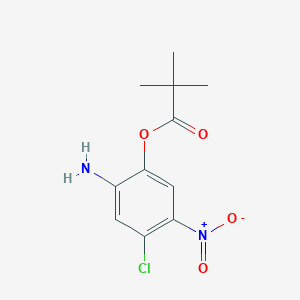
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester, also known as DMAPA-Cl, is a chemical compound used in scientific research. It is an ester derivative of 2,2-dimethylpropionic acid and 4-chloro-5-nitro-o-phenylenediamine. DMAPA-Cl is a pale yellow powder that is soluble in organic solvents such as ethanol and acetone.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is not fully understood. However, it is believed to function as a coupling agent in the synthesis of PNAs. 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is used to activate the carboxyl group of the PNA monomer, which then reacts with the amino group of the next monomer to form a peptide bond.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester. However, it has been shown to be non-toxic and non-mutagenic in various in vitro assays. 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is also stable under acidic and basic conditions, making it a useful reagent in the synthesis of PNAs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is its ability to activate the carboxyl group of the PNA monomer, which allows for efficient synthesis of PNAs. 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is also stable and non-toxic, making it a safe and reliable reagent for use in lab experiments. However, 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is relatively expensive and may not be suitable for large-scale synthesis of PNAs.
Orientations Futures
There are several future directions for the use of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester in scientific research. One potential application is in the synthesis of PNAs for use in gene therapy and diagnostics. PNAs have shown promise in the treatment of various genetic disorders and cancers. 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester could also be used in the synthesis of other types of nucleic acid mimics, such as peptide nucleic acid dendrimers. Additionally, further research could be conducted to better understand the mechanism of action of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester and its potential applications in other areas of scientific research.
In conclusion, 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is a useful reagent in the synthesis of PNAs and has potential applications in gene therapy and diagnostics. While there is limited information available on its biochemical and physiological effects, 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is a safe and reliable reagent for use in lab experiments. There are several future directions for the use of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester in scientific research, including the synthesis of other nucleic acid mimics and further research into its mechanism of action.
Méthodes De Synthèse
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester can be synthesized by reacting 2,2-dimethylpropionic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-chloro-5-nitro-o-phenylenediamine to form 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester. The synthesis method is a well-established process and has been used in various research studies.
Applications De Recherche Scientifique
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester has been widely used in scientific research as a reagent for the synthesis of various compounds. It is commonly used in the synthesis of peptide nucleic acids (PNAs), which are synthetic mimics of DNA and RNA. PNAs have been shown to have potential applications in gene therapy and diagnostics.
Propriétés
Numéro CAS |
102405-48-1 |
|---|---|
Nom du produit |
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester |
Formule moléculaire |
C11H13ClN2O4 |
Poids moléculaire |
272.68 g/mol |
Nom IUPAC |
(2-amino-4-chloro-5-nitrophenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)10(15)18-9-5-8(14(16)17)6(12)4-7(9)13/h4-5H,13H2,1-3H3 |
Clé InChI |
UDCWQCXQGQIFOC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OC1=CC(=C(C=C1N)Cl)[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)C(=O)OC1=CC(=C(C=C1N)Cl)[N+](=O)[O-] |
Synonymes |
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



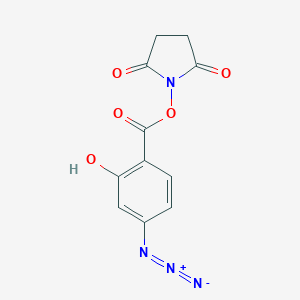
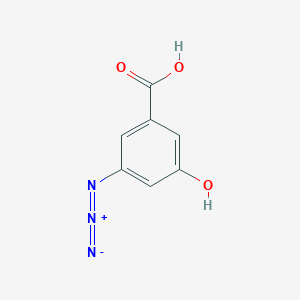
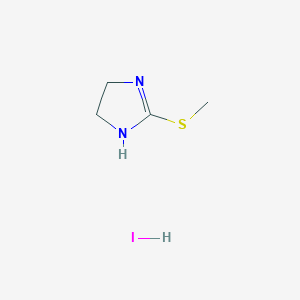
![2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane](/img/structure/B17215.png)

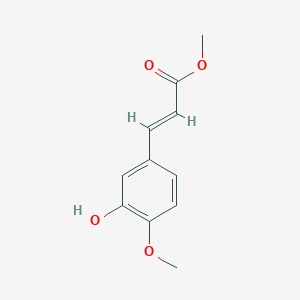
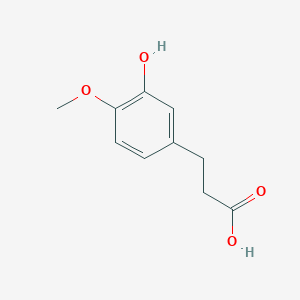
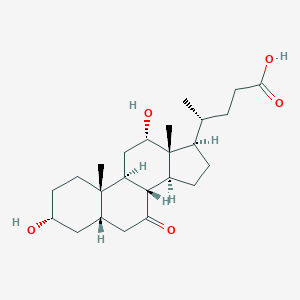
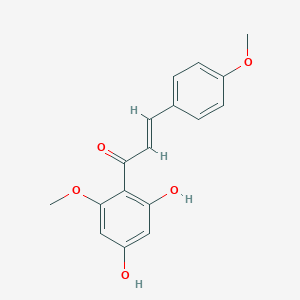
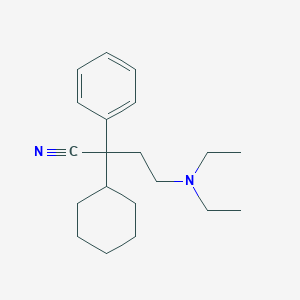
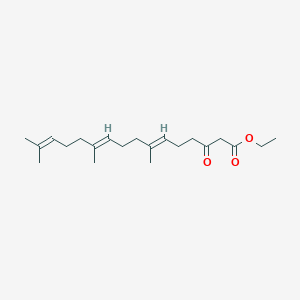

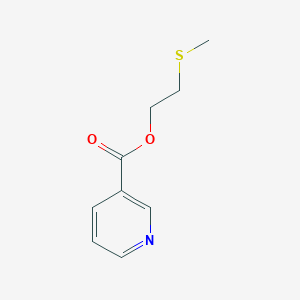
![Methyl 12-ethyl-4-[(13Z)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B17244.png)